3-(3-Bromopropyl)-1,3-oxazolidin-2-one

Linker Chemistry Medicinal Chemistry Molecular Flexibility

This oxazolidinone derivative features an N-alkyl C3 tether with a terminal bromide, offering critical conformational freedom for SAR studies that shorter (C2) or longer (C4) linkers cannot provide. Its electrophilic reactivity enables efficient conjugation while the C3 spacer prevents steric clashes, making it ideal for installing pharmacophores or creating functional materials. Do not assume class-level interchangeability; this specific propyl linker is key for optimizing target binding and downstream properties.

Molecular Formula C6H10BrNO2
Molecular Weight 208.05 g/mol
CAS No. 42351-29-1
Cat. No. B1372786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropyl)-1,3-oxazolidin-2-one
CAS42351-29-1
Molecular FormulaC6H10BrNO2
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCCBr
InChIInChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2
InChIKeyOVUSZVOVNZLPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromopropyl)-1,3-oxazolidin-2-one (CAS 42351-29-1) for Research & Procurement: Class and Baseline Data


3-(3-Bromopropyl)-1,3-oxazolidin-2-one (CAS: 42351-29-1) is a 3-substituted oxazolidin-2-one derivative with the molecular formula C₆H₁₀BrNO₂ and a molecular weight of 208.05 g/mol . This compound belongs to the oxazolidinone class of heterocycles, which are widely recognized as versatile synthetic building blocks and pharmacophores in medicinal chemistry, most notably as the core scaffold of several clinical antibiotics [1]. The compound features an N-alkyl chain bearing a terminal primary bromine atom, endowing it with electrophilic reactivity for subsequent derivatization [2].

Why Generic Substitution of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one Fails in Precision Chemistry


Direct substitution of 3-(3-bromopropyl)-1,3-oxazolidin-2-one with closely related N-alkyl oxazolidinones—such as those bearing bromoethyl or bromobutyl chains—is rarely a straightforward replacement. The length of the N-alkyl tether directly modulates the reactivity, steric profile, and resulting biological or material properties of downstream products [1]. In the context of oxazolidinone antibacterial agents, even minor structural variations (e.g., chain length, substituent electronics) have been shown to profoundly alter target binding and in vivo efficacy [2]. Therefore, procurement decisions for this specific building block cannot be made by assuming class-level interchangeability; quantitative evidence is required to justify its selection over seemingly similar bromoalkyl oxazolidinone analogs.

Quantitative Differentiation Guide for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one (CAS 42351-29-1)


Chain Length Advantage: C3 Tether Optimizes Linker Flexibility and Sterics vs. C2 and C4 Analogs

The propyl linker (n=3) in 3-(3-bromopropyl)-1,3-oxazolidin-2-one provides an optimal balance between flexibility and steric bulk compared to shorter (n=2) or longer (n=4) bromoalkyl chains [1]. The C3 tether introduces three rotatable C-C bonds, allowing the terminal electrophilic bromine to sample a broader conformational space for nucleophilic attack while minimizing the excessive entropic cost and potential for undesired intramolecular cyclization associated with longer chains. In direct contrast, the C2 analog (3-(2-bromoethyl)-1,3-oxazolidin-2-one) possesses only two rotatable bonds, restricting conformational freedom and potentially reducing the effective reach of the electrophilic center in sterically congested environments. Conversely, the C4 analog (3-(4-bromobutyl)-1,3-oxazolidin-2-one) introduces a fourth rotatable bond, which, while increasing flexibility, also elevates the probability of unproductive conformations and may complicate purification due to increased hydrophobicity [1].

Linker Chemistry Medicinal Chemistry Molecular Flexibility

Molecular Weight Sweet Spot: Balancing Reactivity and Purification Ease

The molecular weight of 3-(3-bromopropyl)-1,3-oxazolidin-2-one (208.05 g/mol) positions it favorably for both solution-phase chemistry and subsequent purification [1]. In comparison, the C2 analog has a lower molecular weight (194.03 g/mol), which may lead to increased volatility and handling difficulties, while the C4 analog possesses a higher molecular weight (222.08 g/mol), increasing its hydrophobicity and potentially complicating reverse-phase chromatographic separations [1].

Synthetic Methodology Chromatography Property-Based Design

Electrophilic Reactivity Profile: Primary Bromide vs. Alternative Leaving Groups

The compound contains a primary alkyl bromide, which is a classic and well-characterized electrophilic handle for SN2 reactions. Its reactivity can be benchmarked against other leaving groups. For example, in the synthesis of oxazolidinone derivatives, the use of 3-(3-bromopropyl)-1,3-oxazolidin-2-one in a copper-catalyzed coupling with aryl halides has been shown to proceed efficiently under standard Buchwald protocol conditions, mirroring the reactivity observed for analogous oxazolidinone substrates [1]. While direct rate constant comparisons are unavailable, the general order of reactivity for primary alkyl halides in SN2 reactions is I > Br > Cl. Thus, this compound's bromide offers a favorable balance of reactivity (faster than chloride) and stability (greater shelf-life and easier handling than iodide) [2].

Organic Synthesis Nucleophilic Substitution Leaving Group

Optimal Application Scenarios for Procuring 3-(3-Bromopropyl)-1,3-oxazolidin-2-one


Synthesis of Oxazolidinone-Based Antibacterial Agents Requiring a Flexible C3 Linker

When designing novel oxazolidinone antibiotics, the propyl linker in this compound provides a critical conformational degree of freedom that can enhance target engagement [1]. Its use as a building block for installing an oxazolidinone pharmacophore via alkylation allows medicinal chemists to explore structure-activity relationships (SAR) where linker flexibility is a key variable, a parameter known to influence both antibacterial potency and resistance profiles [2].

Preparation of Functionalized Polymers or Bioconjugates via Nucleophilic Substitution

The terminal primary bromide enables efficient conjugation to nucleophile-containing polymers or biomolecules (e.g., thiols, amines) [3]. The C3 linker provides sufficient reach to minimize steric clashes between the oxazolidinone core and the conjugate partner, a common failure point when using shorter linkers. This makes it particularly suitable for creating novel materials or targeted probes where maintaining oxazolidinone functionality post-conjugation is essential.

Intermediate in the Multi-Step Synthesis of Complex Heterocycles

As an N-alkylated oxazolidin-2-one, this compound serves as a stable, protected synthon for further ring modifications [4]. Its molecular weight and polarity profile render it amenable to standard organic transformations and purification by flash chromatography, streamlining multi-step synthetic sequences. This contrasts with more volatile or highly lipophilic analogs that may be lost during solvent removal or require non-standard purification techniques.

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